N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0777027
InChI:
InChI=1S/C22H18N2O2S/c1-15-7-6-8-16(13-15)26-14-21(25)23-18-10-3-2-9-17(18)22-24-19-11-4-5-12-20(19)27-22/h2-13H,14H2,1H3,(H,23,25)
SMILES:
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Molecular Formula:
C22H18N2O2S
Molecular Weight:
374.5 g/mol
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
CAS No.:
Cat. No.: VC0777027
Molecular Formula: C22H18N2O2S
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18N2O2S |
|---|---|
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C22H18N2O2S/c1-15-7-6-8-16(13-15)26-14-21(25)23-18-10-3-2-9-17(18)22-24-19-11-4-5-12-20(19)27-22/h2-13H,14H2,1H3,(H,23,25) |
| Standard InChI Key | RFSZESIDBWVOND-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator